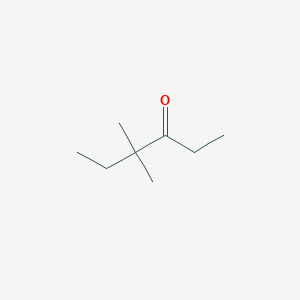

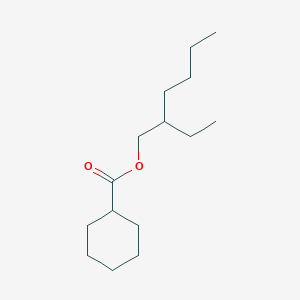

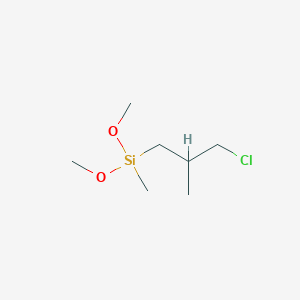

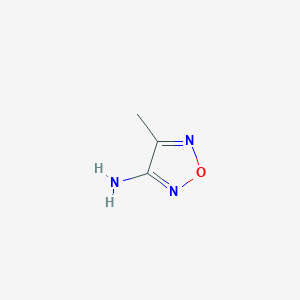

![molecular formula C11H27O5PSi B100026 Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate CAS No. 18048-06-1](/img/structure/B100026.png)

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate

Vue d'ensemble

Description

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is a chemical compound with the molecular formula C11H27O5PSi . It has a molecular weight of 298.388 .

Synthesis Analysis

The synthesis of phosphonates, such as diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate, often begins with phosphorous acid . The phosphonic acid can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonates . Phosphonic esters are prepared using the Michaelis–Arbuzov reaction . For example, methyl iodide catalyses the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate .Molecular Structure Analysis

The molecular structure of diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate consists of a phosphonate group attached to a silicon atom, which is further connected to an ethyl group .Chemical Reactions Analysis

Phosphonates, including diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate, are known to undergo various chemical reactions. For instance, they can participate in Michael addition reactions . The alkaline hydrolysis of phosphinates and phosphonates has also been studied .Physical And Chemical Properties Analysis

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate has a boiling point of 324.2ºC at 760mmHg and a density of 1.009g/cm3 .Applications De Recherche Scientifique

Antibacterial Agents

Phosphonates, like Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate, are known for their antibacterial properties. They are particularly effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria, which pose significant challenges in clinical settings . The compound’s ability to act against both Gram-positive and Gram-negative bacteria makes it a valuable asset in developing new antibacterial drugs.

Antiviral Therapeutics

Acyclic nucleoside phosphonates are crucial in treating DNA virus and retrovirus infections, and derivatives of phosphonates have been shown to be effective . Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate can be used to synthesize these derivatives, which play an important role in managing diseases like Hepatitis C and Influenza A virus.

CNS Therapeutics

The compound’s derivatives are known to influence neurotransmitters such as glutamate and GABA, which are pivotal in treating central nervous system (CNS) disorders like schizophrenia, Parkinson’s disease, epilepsy, and anxiety disorders . By modulating the activity of these neurotransmitters, phosphonate-based medications can offer new therapeutic avenues for these conditions.

Bone Density Treatments

Phosphonates are also recognized for their role in increasing bone mineral density, making them useful in treating conditions like osteoporosis . Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate could be used to create dronates, compounds that help in the management of bone density-related health issues.

Antimalarial Agents

The fight against malaria has seen the use of phosphonate esters as antimalarial agents. Given the structural flexibility and the ability to create targeted derivatives, Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate can contribute to synthesizing new compounds to combat malaria .

Anticancer Agents

Phosphonate derivatives have been explored for their anticancer properties. Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate can serve as a precursor in the synthesis of these agents, potentially leading to new treatments for various cancers .

ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are vital in managing hypertension and heart failure. Phosphonates have been used to develop ACE inhibitors, and Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate could be instrumental in creating novel inhibitors that help regulate blood pressure .

Chemical Synthesis and Material Science

In the realm of chemical synthesis, Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is a versatile building block. It can be used to synthesize various nitrogen heterocycles, which are essential in creating pharmaceuticals, agrochemicals, and materials science applications .

Safety And Hazards

Propriétés

IUPAC Name |

2-diethoxyphosphorylethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27O5PSi/c1-6-13-17(12,14-7-2)10-11-18(5,15-8-3)16-9-4/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDZETSWQLQWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27O5PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939336 | |

| Record name | Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate | |

CAS RN |

18048-06-1 | |

| Record name | Diethyl P-[2-(diethoxymethylsilyl)ethyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-(2-(diethoxymethylsilyl)ethyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[2-(diethoxymethylsilyl)ethyl]-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

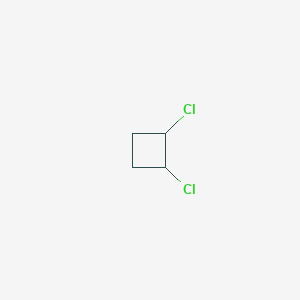

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)